molecular formula C11H8F3NO B099916 4-Hydroxy-2-methyl-7-trifluoromethylquinoline CAS No. 15912-66-0

4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Cat. No. B099916
CAS RN: 15912-66-0
M. Wt: 227.18 g/mol
InChI Key: IIABTAZQWRTZHG-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-7-trifluoromethylquinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with specific substituents at the 2, 4, and 7 positions. The presence of a hydroxy group, a methyl group, and a trifluoromethyl group imparts unique chemical properties to the molecule, which may influence its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a related compound, is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation, resulting in a compound with high optical purity . Similarly, the synthesis of 4-alkoxy-8-hydroxyquinolines involves selective protection and deprotection steps, highlighting the importance of functional group manipulation in quinoline synthesis . Moreover, the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrates the use of condensation reactions and highlights the role of intramolecular hydrogen bonding in stabilizing the molecular structure .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using various analytical techniques such as NMR, LC/MS, and X-ray diffraction. For example, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed using these methods, with a strong intramolecular hydrogen bond observed between the hydroxy group and the carbonyl oxygen atom . The crystal structure of related compounds, such as the product of the reaction of tetrafluoro(phenyl)phosphorane with 2-methyl-8-trimethylsiloxyquinoline, provides insights into the coordination geometry and bond lengths, which are crucial for understanding the reactivity and properties of the molecule .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and complexation with metals. For instance, the synthesis of 4-substituted N-methyl-1,2,3,4-tetrahydroisoquinolines involves stereoselective deprotonation and electrophilic addition reactions . Additionally, the synthesis of 1-substituted-7-hydroxyquinolinium salts demonstrates the use of trifluorosulfonate esters in substitution reactions to produce fluorescent phenolate anions . The reactivity of the hydroxy group is also exploited in the synthesis of 2-styryl-6,7-difluoro-8-hydroxyquinoline and its Zn(II) complex, where the effects of fluorine atoms on photophysical properties are studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy, methyl, and trifluoromethyl groups can affect the compound's acidity, solubility, and fluorescence. For example, the anti-inflammatory properties of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its derivatives were evaluated, indicating potential medicinal applications . The fluorescent properties of 7-hydroxy-4-methylquinolin-2(1H)-one were also investigated, with its synthesis optimized using microwave-assisted methods and its biological activity assessed10.

Scientific Research Applications

Coordination and Luminescence Properties

4-Hydroxy-2-methyl-7-trifluoromethylquinoline derivatives have been studied for their unique coordination properties and luminescence. Pb(II) complexes using similar quinoline compounds displayed varied coordination geometries and resulted in single-component white light luminescence due to a combination of ligand-to-metal charge-transfer and metal-centered emissions (Chen et al., 2015).

Anticancer Activity

Quinoline derivatives have been synthesized and screened for their anticancer activities. Compounds like aminoquinoline, when reacted with various electrophilic reagents, showed significant antiproliferative effects, hinting at potential therapeutic applications in cancer treatment (Talaat et al., 2022).

Tautomeric Bistable Switches

Certain hydroxyquinoline-based Schiff bases have been synthesized, revealing potential as tautomeric bistable switches. These compounds can exist in multiple forms and undergo intramolecular changes upon irradiation, making them suitable for applications in molecular switching (Georgiev et al., 2021).

pH-Sensing Properties

Hydroxyquinoline-substituted compounds have been synthesized and characterized for their pH-sensing properties. The fluorescence of these compounds changes with pH, offering potential applications in pH-sensitive environments or biological systems (Chen et al., 2011).

Spectroscopic Characteristics

Modifications in the quinoline structure, such as methyl substitution, have been shown to significantly enhance photosensitivity and fluorescence in aqueous solutions. Such characteristics are valuable in various spectroscopic applications and chemical sensing (Senda et al., 2010).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 - H318, indicating toxicity if swallowed and causes serious eye damage . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338, advising to wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIABTAZQWRTZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346775
Record name 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

15912-66-0
Record name 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15912-66-0
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